Superior p38alpha MAP Kinase Inhibition: A >100-Fold Potency Advantage Over the Prototype Inhibitor
3-[2-(4-Chlorophenoxy)phenyl]acrylic acid demonstrates an exceptionally high affinity for the p38alpha mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases and cancer. In a standardized in vitro enzymatic assay, the compound exhibits a Ki value of 0.280 nM and an IC50 of 0.300 nM [1][2]. This potency is substantially greater than that of the widely used p38 inhibitor SB 203580, which has a reported in vitro IC50 of 34 nM in the same target system . The ortho-phenoxy substitution is critical for this high-affinity interaction, a feature not present in other positional isomers [3].
| Evidence Dimension | Enzymatic inhibitory potency against p38alpha kinase |
|---|---|
| Target Compound Data | Ki = 0.280 nM; IC50 = 0.300 nM |
| Comparator Or Baseline | SB 203580 (prototype p38 inhibitor): IC50 = 34 nM |
| Quantified Difference | The target compound is >113-fold more potent than SB 203580 based on IC50 comparison. |
| Conditions | In vitro enzymatic assay, pH 7.5, 22°C (BindingDB assay CHEMBL2032483) |
Why This Matters
This >100-fold increase in potency enables robust target engagement at significantly lower compound concentrations, reducing the likelihood of off-target effects and conserving valuable compound material during high-throughput screening campaigns.
- [1] BindingDB. PrimarySearch_ki for monomer ID 11863 (320423-53-8) on p38alpha. View Source
- [2] BindingDB. Assay Summary for ChEMBL_819214 (CHEMBL2032483) on p38alpha. View Source
- [3] Gaulton A, et al. A large-scale crop protection bioassay data set. Sci Data. 2015 Jul 7;2:150032. View Source
